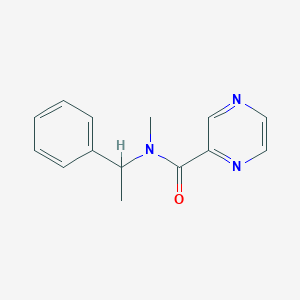![molecular formula C15H22N2O2 B7514934 [4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)
[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone, commonly known as DMHP, is a synthetic compound that has been studied for its potential use in scientific research. DMHP is a member of the piperidine family and is structurally similar to other compounds that have been used as research tools, such as fentanyl and meperidine. DMHP has been found to have unique properties that make it useful in a variety of research applications.
Wirkmechanismus
DMHP acts as an agonist at the mu-opioid receptor, which is one of the three major types of opioid receptors in the body. Activation of the mu-opioid receptor by DMHP results in the release of endogenous opioids, such as endorphins and enkephalins, which produce analgesic and euphoric effects. DMHP has also been found to have some activity at the delta-opioid receptor, although its affinity for this receptor is much lower than its affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
DMHP has a number of biochemical and physiological effects that are related to its activity at the mu-opioid receptor. These effects include analgesia, sedation, and respiratory depression. DMHP has also been found to produce some degree of euphoria, although its effects are generally less potent than those of other opioid agonists, such as morphine or fentanyl. In addition to its effects on the opioid system, DMHP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMHP as a research tool is its high affinity for the mu-opioid receptor. This makes it useful for studying the effects of opioid receptor activation in vitro and in vivo. DMHP also has a relatively long half-life, which allows for sustained opioid receptor activation over a longer period of time. However, one limitation of DMHP is its relatively low potency compared to other opioid agonists, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving DMHP. One area of interest is the development of more potent and selective DMHP analogs that could be used as research tools or potential therapeutics. Another area of interest is the study of DMHP's effects on other neurotransmitter systems, such as the dopamine or GABA systems. Finally, there is interest in using DMHP as a tool for studying the role of the mu-opioid receptor in addiction and reward pathways.
Synthesemethoden
DMHP can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process typically begins with the reaction of 4-dimethylaminobenzaldehyde with nitroethane to form 4-(dimethylamino)phenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 4-(dimethylamino)phenylpropan-2-ol. The final step in the synthesis process involves the reaction of 4-(dimethylamino)phenylpropan-2-ol with piperidine-3-carboxaldehyde to form DMHP.
Wissenschaftliche Forschungsanwendungen
DMHP has been studied for its potential use in a variety of scientific research applications. One of the primary uses of DMHP is as a tool for studying the opioid receptor system. DMHP has been found to bind to the mu-opioid receptor with high affinity, making it useful for studying the effects of opioid receptor activation. DMHP has also been studied for its potential use as a treatment for opioid addiction, as it has been found to reduce the symptoms of withdrawal in animal models.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)14-7-5-13(6-8-14)15(19)17-9-3-4-12(10-17)11-18/h5-8,12,18H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBIEBLOQVWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)


![(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)


